molecular formula C16H16O8 B1667468 Bostrycin CAS No. 21879-81-2

Bostrycin

Cat. No. B1667468
CAS RN: 21879-81-2
M. Wt: 336.29 g/mol
InChI Key: ZQNOLGRKZRDRQO-XHSDSOJGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bostrycin is a red antibacterial agent with a tetrahydroanthraquinone structure . It has been isolated from marine fungi and has shown to inhibit the proliferation of many cancer cells .


Synthesis Analysis

The structure of Bostrycin was identified by interpretation of spectral data (IR, UV, MS, 1H NMR, 13C NMR) and then revised based on the total synthesis of (+/−)-bostrycin and an X-ray crystal structure of the O-isopropylidene derivative . When Bostrycin reacted with various thiols and dithiols at 0-5 °C in the presence of triethylamine, a series of alkylthio disubstituted derivatives were obtained .


Molecular Structure Analysis

Bostrycin has a molecular formula of C16H16O8 . The structure of Bostrycin was corrected and synthesized based on the total synthesis of (+/−)-bostrycin and an X-ray crystal structure of the O-isopropylidene derivative .


Chemical Reactions Analysis

Bostrycin has been shown to react with various thiols and dithiols at 0-5 °C in the presence of triethylamine, resulting in a series of alkylthio disubstituted derivatives .


Physical And Chemical Properties Analysis

Bostrycin has a molecular weight of 336.29 g/mol . It has a Hydrogen Bond Donor Count of 5 and a Hydrogen Bond Acceptor Count of 8 . It also exhibits thermostable, pH-dependent color change and dose-dependent antibacterial activity against Clostridium botulinum .

Scientific Research Applications

Antibacterial and Protein Immobilization Applications

Bostrycin, derived from Nigrospora sp. No. 407, demonstrates significant antibacterial properties and has been explored as a coupling agent for protein immobilization. Yang et al. (2012) investigated its application in immobilizing glucose oxidase on nonwoven polypropylene fabric, enhancing the enzyme's thermal stability and maintaining antibacterial effectiveness (Yang et al., 2012).

Anticancer Potential

Bostrycin has shown promise in inhibiting the proliferation of various cancer cells. Chen et al. (2011) reported its significant inhibitory effect on lung adenocarcinoma cells, possibly by regulating microRNAs and the PI3K/AKT pathway (Chen et al., 2011). In another study, Jie et al. (2020) found bostrycin to be effective against tongue squamous cell carcinoma cells, inducing apoptosis through mitochondrial pathways (Jie et al., 2020).

Food Processing Applications

Bostrycin's potential extends to food processing applications. Huang et al. (2017) explored its production using agro-industrial residues, demonstrating its stability and effectiveness as an antibacterial agent in meat processing (Huang et al., 2017).

Antimycobacterial Properties

Research by Yuan et al. (2019) revealed bostrycin's inhibitory effects on Mycobacterium tuberculosis, suggesting its potential as an anti-tuberculosis compound. Proteomic analysis indicated its influence on oxidative stress and interference with essential mycobacterial processes (Yuan et al., 2019).

Potential for Tea Fermentation

Bostrycin is also being explored in the fermentation of tea. Li et al. (2020) studied the use of Nigrospora sphaerica for fermenting tea, enhancing its bostrycin content, which offers anticancer properties (Li et al., 2020).

Safety And Hazards

While Bostrycin has shown potential as an anticancer drug, it’s important to note that it also exhibited cytotoxicity towards MCF-10A cells . More research is needed to fully understand the safety and potential hazards associated with Bostrycin.

Future Directions

Bostrycin has shown potential in the field of cancer research, particularly in inhibiting the growth of prostate cancer, gastric cancer, and lung cancer in vitro . Future research could focus on further understanding its mechanism of action and potential applications in cancer treatment. Additionally, Bostrycin can currently be produced in a cost-effective manner using agro-industrial residues , which could have implications for its large-scale production and commercial use.

properties

IUPAC Name

(5S,6R,7S)-5,6,7,9,10-pentahydroxy-2-methoxy-7-methyl-6,8-dihydro-5H-anthracene-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O8/c1-16(23)4-5-8(14(21)15(16)22)13(20)9-6(17)3-7(24-2)12(19)10(9)11(5)18/h3,14-15,18,20-23H,4H2,1-2H3/t14-,15+,16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQNOLGRKZRDRQO-XHSDSOJGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(C1O)O)C(=C3C(=O)C=C(C(=O)C3=C2O)OC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1(CC2=C([C@@H]([C@H]1O)O)C(=C3C(=O)C=C(C(=O)C3=C2O)OC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60891835
Record name Bostrycin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60891835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5S,6R,7S)-5,6,7,8-tetrahydro-5,6,7,9,10-pentahydroxy-2-methoxy-7-methyl-1,4-anthracenedione

CAS RN

21879-81-2
Record name (5S,6R,7S)-5,6,7,8-Tetrahydro-5,6,7,9,10-pentahydroxy-2-methoxy-7-methyl-1,4-anthracenedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21879-81-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bostrycin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60891835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BOSTRYCIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UN79XW6PL6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bostrycin
Reactant of Route 2
Bostrycin
Reactant of Route 3
Bostrycin
Reactant of Route 4
Bostrycin
Reactant of Route 5
Reactant of Route 5
Bostrycin
Reactant of Route 6
Bostrycin

Citations

For This Compound
394
Citations
DS Larsen, RJ Stoodley - Tetrahedron, 1990 - Elsevier
… To facilitate comparisons, bostrycin and its relatives are numbered in this paper in the … envisaged that the diene (9a) would serve as a precursor of bostrycin (3) and bostrycin relatives. …
Number of citations: 26 www.sciencedirect.com
WS Chen, JN Hou, YB Guo, HL Yang, CM Xie… - Journal of Experimental …, 2011 - Springer
… effect of bostrycin in lung cancer is not known, we explored the effect of bostrycin treatment in … investigated the mechanisms underlying the inhibitory effect of bostrycin in lung cancers. …
Number of citations: 48 link.springer.com
R Charudattan, KV Rao - Applied and environmental microbiology, 1982 - Am Soc Microbiol
… as bostrycin and 4-deoxybostrycin, respectively. This is the first isolation of 4-deoxybostrycin from a natural source. Bostrycin… The lowest phytotoxic concentrations of crystalline bostrycin …
Number of citations: 64 journals.asm.org
C Xu, J Wang, Y Gao, H Lin, L Du, S Yang… - FEMS yeast …, 2010 - academic.oup.com
… Bostrycin is an anthracenedione with phytotoxic and antibacterial activity that belongs to the large family of quinones. We have isolated bostrycin … , we show that bostrycin inhibits cell …
Number of citations: 43 academic.oup.com
H Chen, L Zhong, Y Long, J Li, J Wu, L Liu, S Chen… - Marine Drugs, 2012 - mdpi.com
… shown that bostrycin has broad-spectrum antitumor activity [13,14,20,21]. Bostrycin can induce … We studied the reaction of bostrycin with various amines (Scheme 2) and thiols/dithiols (…
Number of citations: 41 www.mdpi.com
P Yuan, L He, D Chen, Y Sun, Z Ge, D Shen, Y Lu - Journal of proteomics, 2020 - Elsevier
… Docking scores with bostrycin are subtracted and set as the baseline, bostrycin derivatives … than bostrycin are displayed in red, bostrycin derivatives with lower scores than bostrycin are …
Number of citations: 14 www.sciencedirect.com
WJ Yang, CS Yang, CJ Huang, KS Chen… - Enzyme and microbial …, 2012 - Elsevier
Bostrycin, a red antibacterial agent with tetrahydroanthraquinone structure, has been isolated from Nigrospora sp. No. 407. This study investigated the potential antibacterial and …
Number of citations: 16 www.sciencedirect.com
D Chen, H Chen, Z She, Y Lu - Medicinal Chemistry, 2016 - ingentaconnect.com
… In the present study, we assessed 29 compounds of bostrycin and its derivatives for the … Taken together, we, for the first time, reported that bostrycin and analogues possessed the …
Number of citations: 16 www.ingentaconnect.com
GW van Eijk - Experientia, 1975 - Springer
… his co-workers as a derivative of bostrycin, a tetrahydroanthraquinone pigment (II) produced … with bostrycin. The identity was established by direct comparison with authentic bostrycin. …
Number of citations: 21 link.springer.com
TR Kelly, JK Saha, RR Whittle - The Journal of Organic Chemistry, 1985 - ACS Publications
… bostrycin,thereby8 “confirming the structure (1) for bostrycin.” The results of eq 2 when taken with the solution to the regiochemical problem appeared to render a synthesis of bostrycin …
Number of citations: 41 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.